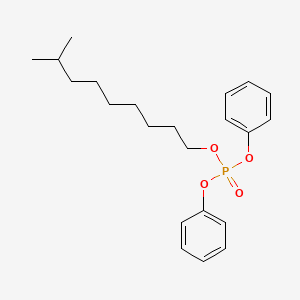

Isodecyl diphenyl phosphate

Übersicht

Beschreibung

Isodecyl diphenyl phosphate is an organophosphate compound widely used as a flame retardant and plasticizer. It is known for its effectiveness in enhancing the flame resistance of various materials, including plastics and textiles. The compound is characterized by its chemical formula C22H31O4P and a molecular weight of 390.45 g/mol .

Wirkmechanismus

Target of Action

Isodecyl diphenyl phosphate (IDDP) is an organophosphate flame retardant . The primary targets of IDDP are materials that are prone to combustion, such as plastics and textiles . By interacting with these materials, IDDP increases their resistance to ignition and slows the spread of fire.

Mode of Action

Organophosphates like IDDP work by releasing phosphorus oxides when heated . These oxides can dilute flammable gases in the vicinity, reducing the availability of fuel for the fire. Additionally, the release of these oxides can absorb heat, lowering the temperature and further inhibiting the combustion process .

Biochemical Pathways

The biochemical pathways involved in the action of IDDP are primarily related to the chemical reactions of combustion. By releasing phosphorus oxides, IDDP interferes with the combustion process at a chemical level, disrupting the chain reactions that allow a fire to sustain and spread .

Pharmacokinetics

Instead, its effectiveness depends on its chemical properties and its interaction with materials in its environment .

Result of Action

The primary result of IDDP’s action is the increased fire resistance of the materials it’s applied to. This can significantly slow the spread of fire, providing crucial extra time for individuals to evacuate and for fire services to respond .

Action Environment

The efficacy and stability of IDDP can be influenced by various environmental factors. For example, its effectiveness can be reduced at extremely high temperatures, as this can accelerate the breakdown of the compound . Additionally, IDDP may hydrolyze under high or low pH conditions . Therefore, the specific environment in which IDDP is used can have a significant impact on its performance as a flame retardant.

Biochemische Analyse

Biochemical Properties

Isodecyl diphenyl phosphate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in metabolic pathways. For instance, this compound can inhibit certain esterases, leading to alterations in metabolic processes . Additionally, it has been shown to bind to proteins involved in cellular signaling, potentially affecting signal transduction pathways .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to changes in the expression of genes involved in oxidative stress and inflammation . Furthermore, it can disrupt cellular metabolism by inhibiting key enzymes, leading to altered metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to inhibition or activation of their functions. For example, this compound has been shown to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission . This inhibition can result in the accumulation of acetylcholine, leading to disrupted neural signaling. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can undergo hydrolysis under certain conditions, leading to the formation of degradation products . These degradation products can have different biochemical properties and may exert distinct effects on cells. Long-term exposure to this compound has been associated with persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can lead to subtle changes in cellular function, while higher doses can result in more pronounced effects . For instance, high doses of this compound have been associated with toxic effects, including oxidative stress and inflammation . Additionally, threshold effects have been observed, where certain dosages are required to elicit specific biochemical responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes involved in lipid metabolism . Additionally, this compound can alter metabolite levels, leading to changes in cellular energy balance and overall metabolic activity . These interactions can have downstream effects on cellular processes and overall organismal health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, this compound has been shown to bind to lipid transporters, affecting its distribution within cellular membranes . This localization can impact its activity and function, leading to specific biochemical effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound has been observed to accumulate in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular processes . This localization can influence its interactions with biomolecules and overall biochemical activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isodecyl diphenyl phosphate is typically synthesized through an esterification reaction involving isodecyl alcohol and diphenyl phosphate. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is maintained at elevated temperatures (around 150-200°C) to facilitate the esterification process. The product is then purified through distillation and filtration to remove any impurities .

Types of Reactions:

Substitution: In the presence of strong reducing agents, this compound can form highly toxic and flammable phosphine gas.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water as a reagent.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Reducing agents like lithium aluminum hydride.

Major Products Formed:

Hydrolysis: Isodecyl alcohol and diphenyl phosphate.

Oxidation: Phosphorus oxides.

Substitution: Phosphine gas

Wissenschaftliche Forschungsanwendungen

Isodecyl diphenyl phosphate has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

- Triphenyl phosphate

- Isopropylated phenyl phosphate

- Tricresyl phosphate

Comparison: Isodecyl diphenyl phosphate is unique in its structural composition, which includes an isodecyl group attached to the diphenyl phosphate moiety. This structural feature imparts specific properties, such as enhanced flame retardancy and plasticizing effects, making it more effective in certain applications compared to its analogs .

Is there anything else you would like to know about this compound or any other topic?

Biologische Aktivität

Isodecyl diphenyl phosphate (IDDP), a compound with the CAS number 29761-21-5, is an organophosphate flame retardant that has garnered attention for its biological activity and potential health effects. This article reviews the available literature on IDDP, focusing on its toxicity, environmental impact, and biological mechanisms.

IDDP is synthesized through the esterification reaction of isodecanol with phosphoric acid or its derivatives. This process results in a phosphate ester characterized by its low solubility in water and moderate volatility. The compound is primarily used in various applications, including flame retardants in plastics and textiles.

Toxicological Profile

Acute Toxicity

Studies indicate that IDDP exhibits low acute oral toxicity. In tests conducted on rats, the lethal dose (LD50) was determined to be greater than 2000 mg/kg, suggesting a relatively low risk of acute toxicity upon ingestion .

| Study | Species | LD50 (mg/kg) | Notes |

|---|---|---|---|

| OECD TG 401 | Rats | >2000 | Non-guideline studies confirm findings. |

| NIEHS Report | Male Sprague Dawley | Not specified | Focused on repeat dose studies. |

Skin Sensitization

IDDP has been identified as a skin sensitizer based on animal studies. For example, guinea pigs exposed to the compound exhibited skin reactions, indicating potential allergic responses .

In Vivo Studies

A significant study conducted by the National Institute of Environmental Health Sciences (NIEHS) assessed the biological potency of IDDP using male Sprague Dawley rats. The study employed various doses (0, 66, 132, 264, 527, and 1054 mg/kg) administered via gavage over four consecutive days. The research aimed to evaluate traditional toxicological endpoints alongside transcriptomic analyses to identify dose-related changes in gene expression .

Key Findings

- Gene Expression Changes : Transcriptomic analysis revealed alterations in gene expression related to liver function and neurodevelopment.

- Cholinesterase Inhibition : The study estimated cholinesterase inhibition at doses below 22 mg/kg, indicating potential neurotoxic effects .

Environmental Impact

IDDP has been detected in various environmental samples, including indoor air and wastewater treatment effluents. Its persistence in the environment raises concerns about bioaccumulation and ecological impacts. Research suggests that IDDP can interact with soil microbiomes and may be metabolized by plants such as rice .

Case Studies

- Human Exposure Assessment : A study evaluated human exposure to organophosphate esters (including IDDP) through indoor dust and air samples. Results indicated detectable levels of IDDP in household environments, raising concerns about chronic exposure risks .

- Developmental Neurotoxicity (DNT) : Recent investigations into the DNT potential of OPFRs have highlighted IDDP's structural similarities to organophosphate pesticides, suggesting possible neurodevelopmental risks during critical growth periods .

Eigenschaften

IUPAC Name |

8-methylnonyl diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31O4P/c1-20(2)14-8-4-3-5-13-19-24-27(23,25-21-15-9-6-10-16-21)26-22-17-11-7-12-18-22/h6-7,9-12,15-18,20H,3-5,8,13-14,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUJRXVZSJCHDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31O4P | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274200 | |

| Record name | 8-Methylnonyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isodecyl diphenyl phosphate is a viscous clear colorless liquid. (NTP, 1992), Liquid, Clear colorless liquid; [CAMEO] | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid, isodecyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isodecyl diphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992), 249 °C (dec) @ 1.33 kPa | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), Water solubility: 0.75 mg/l at 25 °C | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.074 (NTP, 1992) - Denser than water; will sink, 1.070 | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000016 [mmHg] | |

| Record name | Isodecyl diphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

29761-21-5 | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isodecyl diphenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029761215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, isodecyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isodecyl diphenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2927JBB380 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-31 °F (NTP, 1992) | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.